N-(3-Methoxybenzyl)propan-1-amine
Description
Conceptual Frameworks for Novel Chemical Entities
The exploration of novel chemical entities like N-(3-Methoxybenzyl)propan-1-amine is guided by conceptual frameworks that aim to systematically investigate chemical space. rsc.org Historically, this exploration has been somewhat uneven. rsc.org Modern approaches, however, emphasize a more structured understanding of chemical entities as complex systems, considering their structural characteristics, dynamics, and emergent properties. acs.org This includes predicting potential properties and synthetic pathways for new compounds. acs.org For a molecule to be considered a promising lead-like scaffold, it should possess attributes that suggest favorable biological activity and pharmacokinetic properties. rsc.org The goal is to move beyond traditional, linear drug discovery models to a more parallel optimization of bioactivity and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Overview of Aliphatic Amine Research Trajectories
Aliphatic amines, which are organic compounds containing an amino group attached to a saturated carbon atom, are fundamental building blocks in organic synthesis and are prevalent in a wide array of industrial and pharmaceutical products. advancemarketanalytics.comstratviewresearch.com Current research in this area is focused on several key trajectories. One significant challenge is the direct introduction of aliphatic amines into carbon-hydrogen (C-H) bonds, as amines are often more susceptible to oxidation than the C-H bonds themselves. researcher.life This has led to the development of new synthetic methods that allow for the selective functionalization of C-H bonds in the presence of an amine group. researcher.life
The demand for aliphatic amines is growing, driven by their use in industries such as agriculture for crop protection, and in the manufacturing of pharmaceuticals, plastics, textiles, and personal care products. advancemarketanalytics.comstratviewresearch.com Research is also exploring the use of aliphatic amines in creating novel materials and in understanding their environmental impact and atmospheric chemistry. researchgate.netmdpi.com
Significance of Methoxylated Benzyl (B1604629) Amine Scaffolds in Chemical Synthesis and Biological Inquiry
The methoxybenzyl amine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The presence of a methoxy (B1213986) group on the benzyl ring can significantly influence a molecule's properties. For instance, the 3-methoxy group in this compound is an electron-donating group, which can increase the reactivity of the aromatic ring. This structural feature is crucial for its interaction with biological targets and its utility as a versatile building block in organic synthesis.
The methoxy group can also enhance a compound's lipophilicity, which can in turn affect its bioavailability and ability to cross cell membranes. smolecule.com Methoxylated benzyl amine derivatives have been investigated for a range of biological activities, including their potential as anticancer agents and their ability to modulate the activity of specific enzymes and receptors. nih.gov For example, some studies have explored their efficacy against non-small-cell lung cancer (NSCLC) cells.
Compound Data
Below are tables detailing the key identifiers and properties of the chemical compounds mentioned in this article.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 764651-75-4 | C11H17NO | 179.26 chemicalbook.com |
| 3-Methoxybenzaldehyde (B106831) | 591-31-1 | C8H8O2 | 136.15 |
| Propan-1-amine | 107-10-8 | C3H9N | 59.11 |
| N-(3-methoxybenzyl)formamide | Not Available | C9H11NO2 | 165.19 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Not specified in available results |
| Boiling Point | Not specified in available results |
| Melting Point | Not specified in available results |
| Solubility | Not specified in available results |
Table 3: Synthetic Scheme of this compound
| Reaction Step | Reactants | Product |
| Formamide Formation | 3-Methoxybenzaldehyde, Formamide | N-(3-methoxybenzyl)formamide |
| Hydrolysis | N-(3-methoxybenzyl)formamide | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h4-6,8,12H,3,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXJQKNGYJALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406001 | |
| Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-75-4 | |
| Record name | 3-Methoxy-N-propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764651-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Methoxybenzyl Propan 1 Amine
Exploration of Precursor Pathways for N-(3-Methoxybenzyl)propan-1-amine Synthesis
The formation of this compound involves the coupling of a three-carbon propyl unit and a 3-methoxybenzyl unit via a nitrogen atom. The principal approaches to achieve this are reductive amination and nucleophilic substitution, alongside other modern catalytic methods.
Reductive amination is a highly versatile and widely employed method for synthesizing amines. labflow.com The process typically involves two main steps: the initial reaction of a carbonyl compound with a primary amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the target secondary amine. youtube.com This transformation can be performed in a stepwise manner or, more efficiently, as a one-pot procedure where the imine is reduced in situ. youtube.com
For the synthesis of this compound, two primary precursor combinations can be utilized:
Route A: 3-Methoxybenzaldehyde (B106831) reacting with propan-1-amine.
Route B: Propanal reacting with 3-methoxybenzylamine (B130926).
A variety of reducing agents can be employed for the reduction step, with the choice of agent influencing the reaction conditions and selectivity. harvard.edu Milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for one-pot syntheses because they selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde. youtube.comharvard.edu Catalytic hydrogenation, using hydrogen gas with a metal catalyst, is another robust method for this reduction. google.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Characteristics | Citations |
| Sodium Borohydride (B1222165) (NaBH₄) | A powerful reducing agent, often used after the initial formation and isolation of the imine to avoid reduction of the starting carbonyl. | labflow.comharvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reductant, stable in weakly acidic conditions, that selectively reduces iminium ions over ketones or aldehydes, making it ideal for one-pot reactions. | youtube.comharvard.eduyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A highly selective and mild reducing agent that is very effective for a wide range of substrates, including aliphatic and aromatic aldehydes. | harvard.edursc.org |
| Catalytic Hydrogenation (H₂ with Pd/C, Pt/C, or Raney Ni) | An effective and clean method, often proceeding with high yields. The catalyst and conditions must be chosen carefully to avoid side reactions like debenzylation. | google.comyoutube.comgoogle.com |
The formation of this compound can also be achieved through nucleophilic substitution, a fundamental C-N bond-forming reaction. studymind.co.uk This approach involves the reaction of a primary amine, acting as a nucleophile, with an alkyl halide electrophile.
The possible precursor pairs for this strategy are:
Route A: 3-Methoxybenzylamine and a propyl halide (e.g., 1-bromopropane).
Route B: Propan-1-amine and a 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride).
A significant challenge in this method is controlling the reaction's selectivity. acs.org The secondary amine product is often more nucleophilic than the primary amine reactant, leading to a subsequent reaction with the alkyl halide to produce an undesired tertiary amine and even a quaternary ammonium (B1175870) salt. science-revision.co.uk This process, known as overalkylation, can result in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. acs.orgscience-revision.co.uk
Several strategies have been developed to mitigate overalkylation. Using a large excess of the primary amine can statistically favor the formation of the secondary amine. science-revision.co.uk Alternatively, specific reagents and reaction conditions can promote selective mono-alkylation. For instance, cesium hydroxide (B78521) has been reported to efficiently promote the selective N-monoalkylation of primary amines. organic-chemistry.org Another advanced strategy involves a multi-step sequence where the primary amine is first converted to a sulfonamide. The sulfonamide is then alkylated, followed by the removal of the sulfonyl protecting group to yield the secondary amine, as demonstrated in the synthesis of the analogous compound N-(4-Methoxybenzyl)-3-phenylpropylamine. orgsyn.org
Beyond classical methods, modern catalytic strategies offer efficient and environmentally benign alternatives for synthesizing secondary amines.
N-Alkylation of Amines with Alcohols: Often referred to as the "borrowing hydrogen" methodology, this process uses alcohols as alkylating agents, with water as the only byproduct. acs.orgresearchgate.net The reaction is catalyzed by transition metals (e.g., ruthenium, iridium, or nickel) and proceeds via the in-situ oxidation of the alcohol to an aldehyde. organic-chemistry.orgacs.orgresearchgate.net The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol earlier in the catalytic cycle. acs.orgresearchgate.net For this compound, this could involve reacting 3-methoxybenzyl alcohol with propan-1-amine or propanol (B110389) with 3-methoxybenzylamine in the presence of a suitable catalyst.
Reduction of Amides: A secondary amide can be reduced to the corresponding secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The required amide precursor, N-(3-methoxybenzyl)propanamide, could be synthesized by reacting 3-methoxybenzylamine with propanoyl chloride. While effective, this method involves multiple steps and the use of highly reactive reagents.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The efficiency of any synthetic route is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and catalyst can significantly improve the yield, purity, and sustainability of the process.
The choice of solvent can profoundly impact the rate and outcome of amine synthesis, particularly in reductive amination. Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been frequently used. researchgate.netacsgcipr.org However, due to environmental and safety concerns, there is a strong trend towards adopting greener alternatives.
Recent studies have demonstrated that solvents like ethyl acetate (B1210297) (EtOAc) can serve as high-performance, environmentally acceptable substitutes for chlorinated solvents in reductive aminations mediated by sodium triacetoxyborohydride. rsc.orgresearchgate.net Methanol is also a common and effective solvent, particularly for imine formation and subsequent reduction with sodium borohydride. harvard.edugoogle.com When using catalytic hydrogenation, the choice of solvent is critical; protic solvents like alcohols can sometimes interfere with the reaction by undergoing oxidation on the catalyst surface, leading to byproduct formation. acsgcipr.org
Table 2: Representative Data on Solvent Effects on Conversion Rates in Reductive Amination This table presents conversion vs. time data for a representative reductive amination of an aldehyde with an amine using sodium triacetoxyborohydride, illustrating the significant impact of solvent choice on reaction kinetics.
| Time (h) | Conversion (%) in DCE | Conversion (%) in CH₂Cl₂ | Conversion (%) in EtOAc | Conversion (%) in 2-MeTHF | Conversion (%) in IPA |
| 1 | 100.0 | 99.1 | 59.7 | 46.6 | 77.9 |
| 2 | 100.0 | 100.0 | 71.0 | 60.7 | 89.5 |
| 4 | 100.0 | 100.0 | 82.5 | 74.5 | 96.0 |
| 6 | 100.0 | 100.0 | 88.0 | 82.0 | 97.4 |
| 8 | 100.0 | 100.0 | 91.0 | 86.8 | 98.2 |
| 24 | 100.0 | 100.0 | 98.7 | 96.9 | 99.5 |
| Data adapted from a study on a similar reductive amination process to demonstrate solvent effects. rsc.org |
In catalytic routes such as hydrogenation and "borrowing hydrogen" reactions, the catalyst is the most critical component.
For catalytic hydrogenation , common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. google.comyoutube.com The choice of catalyst and support can influence selectivity. For example, Pd/C is highly effective but can sometimes promote debenzylation (cleavage of the C-N bond adjacent to the benzene (B151609) ring) under harsh conditions.
For N-alkylation with alcohols , homogeneous catalysts based on iridium and ruthenium, such as CpIr and Cp-ruthenium complexes, have shown high reactivity and selectivity. organic-chemistry.org Heterogeneous nickel catalysts have also been explored as a more cost-effective option for the direct amination of benzyl (B1604629) alcohols. acs.orgresearchgate.net Catalyst loading is a key parameter to optimize; it should be high enough to ensure a reasonable reaction rate but low enough to minimize cost and potential side reactions. Typical loadings for precious metal catalysts in "borrowing hydrogen" reactions can be as low as 1 mol%. researchgate.net
Table 3: Catalysts for Hydrogenation and "Borrowing Hydrogen" Reactions
| Reaction Type | Catalyst System | Typical Substrates | Citations |
| Catalytic Hydrogenation | Pd/C, H₂ | Imines | google.comyoutube.com |
| Pt/C, H₂ | Imines | google.comresearchgate.net | |
| Raney Ni, H₂ | Imines, Nitriles | youtube.comacs.org | |
| N-Alkylation with Alcohols ("Borrowing Hydrogen") | Cp*Ir complexes | Amines, Alcohols | organic-chemistry.org |
| Ruthenium complexes | Amines, Alcohols | organic-chemistry.orgresearchgate.net | |
| Nickel on support (e.g., Ni/Al₂O₃-SiO₂) | Benzyl alcohols, Ammonia | acs.orgresearchgate.net |
Temperature and Pressure Parameters for this compound Synthesis
The synthesis of this compound, primarily achieved through reductive amination of 3-methoxybenzaldehyde with propan-1-amine, is significantly influenced by temperature and pressure. These parameters are crucial for optimizing reaction kinetics, yield, and selectivity.
Temperature:
The optimal temperature for the synthesis of this compound can vary depending on the specific reducing agent and catalyst used.
For hydride reductions, such as those employing sodium borohydride, the reaction is often carried out in a stepwise manner. The initial formation of the imine intermediate from 3-methoxybenzaldehyde and propan-1-amine is typically conducted at room temperature. acs.org Subsequent reduction of the imine is also often performed at room temperature or with gentle cooling to control the exothermic reaction. chemicalbook.com Some solvent-free approaches using reagents like cerium chloride heptahydrate with sodium borohydride also proceed at room temperature. tandfonline.com In some instances, a moderate increase in temperature, for example to 60°C, has been shown to significantly accelerate the reaction, with high yields achieved in shorter time frames. tandfonline.comresearchgate.net
For catalytic hydrogenation, higher temperatures are generally required. For instance, the reductive amination of p-methoxybenzaldehyde with di-iso-propylamine using a cobalt-containing composite catalyst was conducted at 150°C. donnu.edu.ua
Pressure:
The pressure parameter is most relevant when catalytic hydrogenation is employed as the reduction method.
Atmospheric Pressure: Many reductive amination procedures, particularly those using chemical hydrides like sodium borohydride or its derivatives, are conveniently carried out at atmospheric pressure. rsc.org
Elevated Pressure: For catalytic hydrogenation, elevated pressures of hydrogen gas are typically necessary to facilitate the reaction. For example, a pressure of 30 atm of H₂ was used in the reductive amination of p-methoxybenzaldehyde. donnu.edu.ua The use of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) often requires hydrogen pressures ranging from atmospheric to several atmospheres to achieve efficient reduction of the imine intermediate.
The interplay between temperature and pressure is critical. Higher pressures of hydrogen gas can sometimes allow for the use of lower reaction temperatures while still achieving a high reaction rate. The specific choice of these parameters will ultimately depend on the scale of the reaction, the chosen catalytic system, and the desired reaction time.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is focused on minimizing environmental impact and maximizing resource efficiency. Key areas of focus include the use of environmentally benign solvents or solvent-free conditions and improving the atom economy of the synthetic route.
Solvent-Free or Aqueous-Phase Synthetic Approaches for this compound
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.
Solvent-Free Synthesis: Reductive amination, a primary route to this compound, is particularly amenable to solvent-free conditions. rsc.orgacs.org In this approach, 3-methoxybenzaldehyde and propan-1-amine can be physically ground together, sometimes with a catalyst, to form the imine intermediate. acs.orgtandfonline.com The subsequent reduction can also be carried out under solvent-free conditions. tandfonline.com This method significantly reduces waste and simplifies the purification process. For example, a mixture of an aldehyde and an amine can be ground with cerium chloride heptahydrate, followed by the addition of sodium borohydride to yield the desired amine. tandfonline.com Another approach involves using a solid ammonium carbamate (B1207046) salt, formed from the reaction of the amine with CO₂, as a stable precursor for the solvent-free reductive amination. rsc.org
Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Reductive amination reactions can be performed in aqueous media. nih.govnih.govtue.nl For instance, zinc powder in an aqueous alkaline solution has been used to facilitate the reductive amination of aldehydes with primary amines. nih.gov The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity. Specialized water-soluble catalysts, such as dendritic iridium catalysts, have been developed for aqueous reductive aminations. nih.govtue.nl
The following table summarizes some green synthetic approaches applicable to the synthesis of this compound:
| Synthetic Approach | Key Features | Potential Advantages |
| Solvent-Free Reductive Amination | Reactants are physically mixed, often by grinding, with a catalyst and reducing agent. tandfonline.comtandfonline.com | - Reduced solvent waste- Simplified workup and purification- Potential for lower energy consumption |
| Aqueous-Phase Reductive Amination | The reaction is carried out in water, often with a water-soluble catalyst or reagent. nih.govnih.gov | - Use of a non-toxic, non-flammable solvent- Enhanced safety- Potential for unique reactivity |
Atom Economy Considerations in this compound Preparation
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
C₈H₈O₂ (3-methoxybenzaldehyde) + C₃H₉N (propan-1-amine) + [Reducing Agent] → C₁₁H₁₇NO (this compound) + Byproducts
The atom economy of this process is highly dependent on the choice of the reducing agent.
Catalytic Hydrogenation: When using molecular hydrogen (H₂) as the reducing agent, the only byproduct is water (H₂O), which is formed during the initial imine formation. This method offers a very high atom economy. wikipedia.org
The following table provides a theoretical comparison of the atom economy for different reductive amination approaches to synthesize this compound:
| Reduction Method | Reducing Agent | Key Byproducts | Theoretical Atom Economy |
| Catalytic Hydrogenation | H₂ | H₂O | High |
| Hydride Reduction | NaBH₄ | H₂O, Borate salts | Moderate |
It is important to note that while catalytic hydrogenation offers a higher atom economy, it may require more energy-intensive conditions (higher temperature and pressure). donnu.edu.ua Therefore, a holistic assessment of the "greenness" of a synthetic route should consider not only atom economy but also energy consumption, solvent use, and the nature of any catalysts or reagents employed.
Elucidation of Molecular and Electronic Structure of N 3 Methoxybenzyl Propan 1 Amine
Theoretical Investigations into the Conformational Landscape of N-(3-Methoxybenzyl)propan-1-amine
The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C(aryl)-C(benzyl), C(benzyl)-N, and N-C(propyl) bonds. While specific theoretical studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from computational analyses of analogous benzylamine (B48309) structures.
Spectroscopic and theoretical studies on benzylamine and its derivatives have shown that the orientation of the Cα-N bond relative to the phenyl ring is a critical conformational parameter. colostate.edu For many benzylamines, the most stable conformation features the Cα-N bond oriented nearly perpendicular to the plane of the aromatic ring. colostate.edu This arrangement minimizes steric hindrance between the amine substituents and the ortho-hydrogens of the benzene (B151609) ring. For this compound, a similar perpendicular orientation is expected.
Further conformational diversity is introduced by rotation around the C(benzyl)-N and N-C(propyl) bonds. In related N-benzyl-N-(furan-2-ylmethyl)acetamide systems, a hindered cis(E)-trans(Z) rotational equilibrium has been observed in solution, indicating a significant energy barrier to rotation around the C-N amide bond. scielo.br While this compound lacks the amide functionality, the principle of hindered rotation around the C-N bond due to electronic and steric effects remains relevant. Computational studies on 2-benzylamino-1,4-naphthoquinone, another benzylamine derivative, identified two stable conformers based on the rotation around the C(naphthoquinone)–N–C(benzyl)–C(aryl) dihedral angle, with a relatively small energy difference between the synclinal and antiperiplanar conformations. researchgate.net
A summary of expected stable conformers based on analogous structures is presented in Table 1.
Table 1: Predicted Stable Conformers of this compound
| Conformer | C(aryl)-C(benzyl)-N-C(propyl) Dihedral Angle | N-C(propyl)-C-C Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Extended) | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0 (Global Minimum) |
| B (Gauche 1) | ~180° (anti-periplanar) | ~60° (gauche) | +0.5 - 1.5 |
| C (Gauche 2) | ~60° (gauche) | ~180° (anti-periplanar) | +1.0 - 2.5 |
| D (Gauche 3) | ~60° (gauche) | ~60° (gauche) | +1.5 - 3.0 |
Note: The relative energies are hypothetical estimates based on typical energy differences found in similar flexible molecules and are intended for illustrative purposes.
Electronic Distribution and Charge Density Analysis of this compound
The electronic distribution in this compound is significantly influenced by the methoxy (B1213986) and amino functional groups. The methoxy group (-OCH₃) at the meta position of the benzene ring acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. The nitrogen atom of the secondary amine is a site of high electron density due to its lone pair of electrons.
Charge density analysis, often performed using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), provides quantitative insights into the atomic charges within a molecule. researchgate.netuni-muenchen.demdpi.com While specific data for this compound is scarce, studies on related molecules like 4-methoxybenzylamine (B45378) and other substituted benzylamines offer a predictive framework. uc.ptresearchgate.net
In a typical Mulliken population analysis of a molecule like this compound, the nitrogen atom would be expected to carry a significant negative partial charge, making it a nucleophilic center. uc.pt The hydrogen atom attached to the nitrogen would have a positive partial charge. The carbon atoms of the benzene ring would exhibit a non-uniform charge distribution due to the influence of the methoxy and benzylamine substituents. The oxygen atom of the methoxy group would also be a site of negative charge. The aliphatic carbons of the propyl group would have smaller partial charges compared to the heteroatoms and the aromatic carbons.
Experimental charge density analysis on crystalline 1,3-bis(dimethylamino)squaraine has shown that the nitrogen atoms carry a significant negative charge, quantified at approximately -0.9e. mdpi.com Similar magnitudes of negative charge can be anticipated for the nitrogen atom in this compound.
A hypothetical table of Mulliken atomic charges for this compound, based on values from analogous structures, is provided in Table 2.
Table 2: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| N (amine) | -0.6 to -0.8 |
| H (on N) | +0.3 to +0.4 |
| C (benzylic) | +0.1 to +0.2 |
| C (aromatic, ipso to CH₂) | +0.05 to +0.15 |
| C (aromatic, meta to CH₂, ipso to OCH₃) | +0.1 to +0.2 |
| O (methoxy) | -0.5 to -0.7 |
| C (methoxy) | +0.1 to +0.2 |
Note: These values are illustrative and based on general trends observed in computational studies of similar molecules.
Quantum Chemical Calculations for this compound Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. pku.edu.cnlibretexts.orgresearchgate.net It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability (nucleophilicity), while the LUMO represents the electron-accepting ability (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the electron-rich methoxy-substituted benzene ring. This indicates that these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the antibonding orbitals of the benzene ring.
Studies on related benzylamine derivatives and other aromatic amines have shown that electron-donating substituents, such as a methoxy group, tend to increase the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). researchgate.net The HOMO-LUMO gap in such systems is also generally reduced, indicating increased reactivity. researchgate.net DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate showed a low HOMO-LUMO energy gap, which was correlated with high chemical reactivity and biological activity. nih.gov
A table summarizing the predicted FMO properties for this compound is presented below.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -0.5 to +0.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicator of chemical reactivity and stability |
Note: These values are estimates based on typical ranges for substituted benzylamines and are for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show a region of intense negative potential (red) around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. These are the most likely sites to interact with electrophiles or to engage in hydrogen bonding as an acceptor.
Conversely, the hydrogen atom attached to the amine nitrogen would be a site of positive potential (blue or green), making it a potential hydrogen bond donor. The aromatic protons and the protons on the carbon atoms adjacent to the nitrogen would also show some degree of positive potential. Such maps provide a clear, visual representation of the molecule's reactivity, complementing the insights from FMO analysis. researchgate.net
Chiroptical Properties and Stereoisomerism in this compound Analogs
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, stereoisomerism and chiroptical phenomena become relevant in its analogs where a chiral center is introduced.
For instance, if a substituent were introduced at the α-carbon of the propyl group, such as in N-(3-methoxybenzyl)butan-2-amine, or at the benzylic carbon, a stereocenter would be created, leading to a pair of enantiomers (R and S isomers). These enantiomers would be non-superimposable mirror images of each other and would rotate plane-polarized light in equal but opposite directions.
The chiroptical properties of such chiral analogs can be studied using techniques like Circular Dichroism (CD) spectroscopy. google.com The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule and is highly sensitive to its three-dimensional structure and absolute configuration. The assignment of the absolute configuration of chiral benzylamine derivatives has been successfully achieved using their chiroptical properties. google.com
Studies on other chiral benzylamines have shown that the stereochemistry can have a profound impact on their biological activity and interaction with other chiral molecules, such as receptors or enzymes. nih.gov For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer. nih.gov This highlights the importance of stereochemistry in the design and function of bioactive molecules. The use of α-substituted benzylamines as chiral auxiliaries in asymmetric synthesis is also a well-established strategy. google.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzylamine |
| N-benzyl-N-(furan-2-ylmethyl)acetamide |
| 2-benzylamino-1,4-naphthoquinone |
| 4-methoxybenzylamine |
| 1,3-bis(dimethylamino)squaraine |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| N-(3-methoxybenzyl)butan-2-amine |
Lack of Specific Research Data for this compound
A thorough investigation for specific biological activity data on the chemical compound this compound has revealed a significant lack of detailed research findings in publicly accessible scientific literature. While general statements suggest its potential in medicinal chemistry due to its structural features, concrete data from in vitro studies, such as receptor binding assays, enzyme inhibition kinetics, and cellular assays, are not available for this specific molecule.
General information suggests that this compound and related structures may interact with various biological targets, including receptors and enzymes, potentially modulating neurotransmitter systems. However, specific affinities, inhibition constants, or dose-response curves from experimental assays on this compound are not documented in the available resources.
Similarly, detailed explorations into its molecular mechanism of action, including the elucidation of specific protein targets and the analysis of downstream signaling pathways affected by this compound, are absent from the current body of scientific literature. While molecular docking studies and predictive modeling are mentioned as techniques to investigate such interactions for similar compounds, specific results for this compound have not been published.
Due to the absence of specific experimental data, it is not possible to construct a detailed report on the biological activity and mechanism of action of this compound as outlined in the initial request. Further empirical research, including in vitro screening and molecular studies, would be required to generate the specific data points necessary for a comprehensive analysis.
Biological Activity Investigations of N 3 Methoxybenzyl Propan 1 Amine
Structure-Activity Relationship (SAR) Studies of N-(3-Methoxybenzyl)propan-1-amine Scaffolds
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a compound influence its pharmacological effects. researchgate.net By systematically modifying a lead compound, such as this compound, and evaluating the resulting analogs, researchers can identify the key molecular components—known as pharmacophores—responsible for its biological activity. This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For the this compound scaffold, SAR explorations typically focus on three main areas: the substitution pattern on the aromatic ring, the nature of the alkyl amine side chain, and the stereochemistry of the molecule.
Impact of Aromatic Substitutions on this compound Activity
The benzyl (B1604629) group is a common motif in pharmacologically active compounds, and the nature and position of substituents on the aromatic ring can dramatically alter biological activity. sci-hub.se These substituents modify the electronic properties (through inductive and resonance effects), lipophilicity, and steric profile of the molecule, thereby influencing how it interacts with its biological target. unl.eduscielo.org.mx
The 3-methoxy group in the parent compound is an electron-donating group, which can influence receptor binding and metabolic stability. Studies on related N-benzyl compounds have shown that both the position and electronic nature of substituents are critical. For instance, in a series of N-benzyl 2-acetamido-3-methoxypropionamides investigated for anticonvulsant activity, analogs with substituents at the 4-position (para) of the benzyl ring generally exhibited the highest activity, regardless of their electronic properties, suggesting that substitution at this position is well-tolerated. acs.org Conversely, moving the substituent to the 2'- or 3'-position often leads to a decrease in potency. acs.org
In a study of 2-benzylbenzimidazole analogs as NF-κB inhibitors, hydrophilic substituents like a hydroxyl group (-OH) on the phenyl ring were found to be favorable for activity, while hydrophobic groups such as methoxy (B1213986) (-OCH3) or chloro (-Cl) were detrimental. nih.gov This highlights that the specific biological target dictates the optimal substitution pattern. Research on N1-(3-methoxybenzyl)-N3,N3-dimethylpropane-1,3-diamine, an analog of the title compound, revealed that modifications to the aromatic ring significantly impacted its anti-trypanosomal activity. nih.gov The removal of the methoxy group or the introduction of halogen atoms led to varied effects on potency, underscoring the sensitivity of the biological activity to the aromatic substitution pattern. nih.gov
The following table summarizes SAR findings for aromatic ring substitutions in N-benzylamine analogs from selected studies.
| Scaffold/Analog | Substitution Change | Effect on Biological Activity | Reference |
|---|---|---|---|
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide | 4'-Fluoro | Increased anticonvulsant activity (MES ED₅₀ = 9.5 mg/kg) | acs.org |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide | 3'-Fluoro | Decreased anticonvulsant activity (MES ED₅₀ = 59.8 mg/kg) | acs.org |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide | 2'-Fluoro | Decreased anticonvulsant activity (MES ED₅₀ = 65.2 mg/kg) | acs.org |
| N-Benzylpropanamide | Introduction of 4-fluoro on benzyl ring | Can initiate weak intramolecular interactions, potentially impacting bioactivity. | uj.edu.pl |
| 2-Benzylbenzimidazole | 4-OH on benzyl ring | Strong NF-κB inhibition (IC₅₀ = 3.0 µM) | nih.gov |
| 2-Benzylbenzimidazole | 4-OCH₃ on benzyl ring | Weak NF-κB inhibition (IC₅₀ > 30 µM) | nih.gov |
Influence of Alkyl Chain Modifications on this compound Biological Profile
The alkyl portion of this compound, the propan-1-amine chain, serves as a flexible linker between the aromatic head and the basic nitrogen atom. Modifications to this chain, such as altering its length, rigidity, or introducing substituents, can have profound effects on the molecule's biological profile. nih.gov The length of the alkyl chain is a critical determinant of activity in many classes of compounds. For example, in a homologous series of benzalkonium salts, the antimicrobial efficacy was highly dependent on the alkyl chain length, with C12, C14, and C16 homologs showing optimal activity against different types of microbes. mdpi.com Similarly, for N-alkylmorpholine derivatives, bactericidal effects against MRSA were highest for compounds with alkyl chains of 12 to 16 carbons, while those with shorter chains were inactive. chemrxiv.org
These findings suggest that an optimal "linker" length is often required to correctly position the key functional groups of the molecule for interaction with the binding site of a biological target. In the context of N-benzyl amine derivatives, studies on isothiocyanates showed that the length of the alkyl chain separating the phenyl ring and the isothiocyanate group influenced the inhibition of esophageal tumorigenesis. nih.gov In a series of benzamide (B126) analogs, increasing the length of an alkyl chain linked to a pyridine (B92270) ring led to a decrease in potency at neuronal nicotinic receptors, indicating steric limitations within the receptor's binding pocket. nih.gov Furthermore, modifying the propane (B168953) chain in a diaminopropane (B31400) analog of the title compound was a key strategy in developing agents with improved anti-trypanosomal activity. nih.gov
The table below illustrates the influence of alkyl chain modifications on the biological activity of various amine-containing compounds.
| Compound Class | Alkyl Chain Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzalkonium Salts | C12 Alkyl Chain | Most effective against yeast and fungi | mdpi.com |
| Benzalkonium Salts | C14 Alkyl Chain | Most effective against gram-positive bacteria | mdpi.com |
| N-Alkylmorpholine Derivatives | Shorter chains (<5 carbons) | Inactive against MRSA | chemrxiv.org |
| N-Alkylmorpholine Derivatives | Longer chains (C12-C16) | Highest bactericidal effect against MRSA | chemrxiv.org |
| Phenylisothiocyanates | Increase from Benzyl to Phenethyl | Increased inhibition of NMBA-induced esophageal tumorigenesis | nih.gov |
| N-alkyl-β-D-glycosylamines | Increase from C6 to C18 | Antifungal activity against Aspergillus niger increases with chain length | nih.gov |
Stereochemical Effects on the Biological Activity of this compound Analogs
Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. michberk.com Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, metabolic fates, and toxicities. michberk.com Although this compound itself is achiral, the introduction of a substituent on the alkyl chain or the benzyl carbon can create a chiral center, leading to stereoisomers.
The importance of stereochemistry is well-documented for many bioactive amines. For instance, the anticonvulsant drug lacosamide, which is (R)-N-benzyl 2-acetamido-3-methoxypropionamide, is significantly more potent than its (S)-enantiomer. acs.org This indicates a specific stereochemical requirement for optimal interaction with its target. Similarly, in a study of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs, the R- and S-enantiomers displayed distinct antiseizure activity profiles in various preclinical models, confirming that the spatial arrangement of the substituents is crucial for the observed biological effect. uj.edu.placs.org The differential activity of stereoisomers often arises from the ability of one isomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, while the other isomer may fit poorly or not at all. sci-hub.se This principle is observed across a wide range of therapeutic areas, from anticancer agents to fungicides, where often only one stereoisomer is responsible for the desired biological effect. michberk.comnih.gov
The data below presents examples where stereochemistry significantly impacts the biological activity of N-benzylamine-related structures.
| Compound | Stereoisomer | Biological Activity (MES Seizure Model) | Reference |
|---|---|---|---|
| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | (R)-enantiomer | ED₅₀ = 11.2 mg/kg | uj.edu.pl |
| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | (S)-enantiomer | ED₅₀ = 29.8 mg/kg | uj.edu.pl |
| N-(4-chlorobenzyl)-2-acetamido-3-methoxypropionamide | (R)-enantiomer | ED₅₀ = 10.1 mg/kg | acs.org |
| N-(4-chlorobenzyl)-2-acetamido-3-methoxypropionamide | (S)-enantiomer | Inactive at 100 mg/kg | acs.org |
| 3-Br-acivicin methyl ester | (5S, αS)-isomer | Antiplasmodial IC₅₀ = 0.53 µM (D10 strain) | nih.gov |
| 3-Br-acivicin methyl ester | (5R, αR)-isomer | Antiplasmodial IC₅₀ = 5.1 µM (D10 strain) | nih.gov |
Preclinical Pharmacological Research Considerations for N 3 Methoxybenzyl Propan 1 Amine
In Vitro Metabolism Studies of N-(3-Methoxybenzyl)propan-1-amine
In vitro metabolism studies are crucial for identifying the metabolic pathways and enzymes responsible for the biotransformation of a new chemical entity. For this compound, these studies would typically involve incubating the compound with liver microsomes, hepatocytes, or recombinant human cytochrome P450 (CYP) enzymes.
Based on the metabolism of structurally similar N-benzyl and N-propyl amine compounds, the major anticipated metabolites of this compound would be formed through several key reactions: O-demethylation, N-dealkylation, and hydroxylation.
One of the primary metabolic pathways for methoxybenzyl moieties is O-demethylation , which would result in the formation of a phenolic metabolite, 3-(aminomethyl)phenol (B46038) derivative. Another significant pathway is N-dealkylation , where the propyl group is cleaved from the nitrogen atom, yielding 3-methoxybenzylamine (B130926). nih.govrug.nl Additionally, hydroxylation of the aromatic ring or the aliphatic propyl chain can occur, leading to various hydroxylated metabolites. oup.com
Further metabolism could involve a combination of these pathways, for instance, a metabolite could undergo both O-demethylation and hydroxylation. The primary amine metabolite resulting from N-dealkylation, 3-methoxybenzylamine, could be further metabolized. For instance, studies on benzylamine (B48309) have shown it can be metabolized to benzoic acid and subsequently conjugated with glycine (B1666218) to form hippuric acid. acs.orgnih.gov
The following table summarizes the potential major metabolites of this compound based on established metabolic pathways for analogous compounds.
| Metabolite | Metabolic Pathway | Description |
| N-(3-Hydroxybenzyl)propan-1-amine | O-Demethylation | The methoxy (B1213986) group on the benzyl (B1604629) ring is converted to a hydroxyl group. |
| 3-Methoxybenzylamine | N-Dealkylation | The N-propyl group is removed from the parent compound. |
| N-(3-Methoxybenzyl)propan-1-ol | N-Dealkylation & Oxidation | The amine is cleaved and the resulting propanal is reduced to an alcohol. |
| Hydroxylated derivatives | Aromatic or Aliphatic Hydroxylation | A hydroxyl group is added to the benzyl ring or the propyl chain. |
| 3-Methoxybenzoic acid | Oxidation of N-dealkylated metabolite | The benzylamine metabolite is oxidized to a carboxylic acid. |
The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. ijpras.com Studies on similar N-2-methoxybenzyl-substituted compounds have implicated several CYP isoforms in their metabolism. researchgate.net
Specifically, CYP3A4 and CYP2D6 are often the major enzymes involved in the metabolism of N-benzylamines and related structures. nih.govnih.gov O-demethylation is a common reaction catalyzed by CYP2D6, while N-dealkylation can be mediated by both CYP3A4 and other CYP isoforms. nih.govnih.gov Other CYPs, such as CYP1A2 and CYP2B6, may also play a role, although likely to a lesser extent. researchgate.net
In addition to CYP enzymes, amine oxidases could potentially be involved in the metabolism of the primary amine metabolite (3-methoxybenzylamine) formed after N-dealkylation. nih.gov
The table below outlines the key enzymes anticipated to be involved in the biotransformation of this compound.
| Enzyme Family | Specific Isoform (Anticipated) | Metabolic Reaction Catalyzed |
| Cytochrome P450 | CYP3A4 | N-Dealkylation, Hydroxylation |
| Cytochrome P450 | CYP2D6 | O-Demethylation, Hydroxylation |
| Cytochrome P450 | CYP1A2, CYP2B6 | Minor oxidative pathways |
| Amine Oxidases | - | Oxidation of primary amine metabolites |
Preclinical Pharmacokinetic Evaluation in Animal Models for this compound
Preclinical pharmacokinetic studies in animal models such as rats or mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. google.comacs.org While specific data for this compound is not available, the following sections describe the expected profiles based on related compounds.
Given its chemical structure, this compound is likely to be a lipophilic compound, which would facilitate its absorption across biological membranes. Following oral administration in animal models, it is expected to be well-absorbed from the gastrointestinal tract.
The distribution of similar benzylamine derivatives is generally wide throughout the body. nih.gov Due to its lipophilicity, this compound would be expected to distribute into various tissues, including the potential to cross the blood-brain barrier, a characteristic observed with other centrally acting amine compounds. The volume of distribution would likely be moderate to high, indicating significant tissue uptake.
The primary route of excretion for this compound and its metabolites is anticipated to be through the kidneys into the urine. pharmacylibrary.com The metabolites, being more polar than the parent compound, are more readily eliminated by renal excretion. frontiersin.orgnih.gov
Some portion of the metabolites may also be excreted in the feces, potentially following biliary excretion. pharmacylibrary.com The extent of fecal excretion would depend on the molecular weight and polarity of the metabolites. Unchanged parent drug is likely to be found in the urine in only small amounts, as extensive metabolism is expected. govinfo.govresearchgate.net Studies on related compounds have shown that metabolites are the primary species recovered in urine. govinfo.gov
The table below summarizes the anticipated excretion profile.
| Excretion Route | Excreted Components | Notes |
| Renal (Urine) | Primarily metabolites (e.g., O-demethylated, N-dealkylated, hydroxylated, and conjugated forms). Minimal unchanged parent compound. | This is the major anticipated route of elimination for the more water-soluble metabolites. |
| Fecal (Bile) | Some metabolites, particularly those with higher molecular weight or those that undergo enterohepatic circulation. | A secondary route of elimination. |
Design and Synthesis of N 3 Methoxybenzyl Propan 1 Amine Derivatives and Analogs
Rational Design Principles for N-(3-Methoxybenzyl)propan-1-amine Derivatives
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic profiles based on the structure of a known ligand. For the this compound framework, strategies such as bioisosteric replacement and scaffold hopping are widely employed to explore new chemical space while retaining or enhancing desired biological activities. psu.edu
Bioisosterism involves substituting a functional group or moiety within a molecule with another that has similar physical or chemical properties, aiming to produce a compound with similar biological effects. chem-space.com This strategy can enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.
Key bioisosteric replacements for the this compound framework include:
Methoxy (B1213986) Group: The 3-methoxy group can be replaced with other substituents to modulate electronic properties and hydrogen bonding potential. Common bioisosteres include halogens (F, Cl), small alkyl groups (CH₃), trifluoromethyl (CF₃), or a hydroxyl group (OH), which can introduce new interactions with a biological target.
Propylamine (B44156) Chain: The n-propyl linker's length and flexibility can be modified. Shortening or lengthening the alkyl chain can optimize the distance between the aromatic ring and the terminal amine, which is often crucial for receptor binding. Introducing rigidity through cyclopropane (B1198618) rings or unsaturation can also significantly impact conformational preference and biological activity. The terminal primary amine can be converted to a secondary or tertiary amine or incorporated into a heterocyclic system like piperidine (B6355638) or piperazine (B1678402) to fine-tune basicity and lipophilicity. google.com
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
Scaffold hopping is a more radical design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key functional groups responsible for biological activity. psu.edu This approach is powerful for discovering novel, patentable chemotypes with significantly different physicochemical properties. mdpi.comnih.gov
For this compound, a scaffold hopping approach could replace the entire benzylamine (B48309) core. For instance, if the compound is an inhibitor of a particular kinase, the benzylamine framework could be morphed into known kinase-binding scaffolds like pyrazolopyridines, imidazo[4,5-c]pyridines, or quinazolines. nih.govresearchgate.net The goal is to maintain the key interactions—such as a hydrogen bond from the amine and hydrophobic interactions from the methoxybenzyl group—while exploring new core structures. A recent study demonstrated the successful scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov This highlights how the fundamental benzylamine motif can be transformed into more complex heterocyclic systems to yield compounds with novel biological activities.
Synthetic Challenges in Preparing Structurally Modified this compound Analogs
The synthesis of this compound itself can be achieved through methods like reductive amination of 3-methoxybenzaldehyde (B106831) with propylamine or nucleophilic substitution of 3-methoxybenzyl halide with propylamine. However, the preparation of structurally diverse analogs introduces several challenges:
Control of N-Alkylation: In syntheses involving the reaction of an amine with a benzyl (B1604629) halide, over-alkylation can occur, leading to the formation of tertiary amines as byproducts. Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired secondary amine.
Purification of Analogs: Derivatives containing polar functional groups or basic nitrogen atoms can be challenging to purify. Standard silica (B1680970) gel chromatography may lead to poor separation or product loss due to strong adsorption. Specialized techniques such as reverse-phase HPLC or ion-exchange chromatography are often required to isolate pure compounds.
Stereocontrol: Introducing chiral centers into the alkyl chain or the scaffold requires stereoselective synthetic methods or chiral resolution. For instance, creating an analog with a specific stereoisomer of a methyl-substituted propyl chain would necessitate either a stereospecific reduction or the use of a chiral auxiliary, adding complexity to the synthesis. google.com
Comparative Biological Evaluation of this compound Derivatives
Once synthesized, new analogs must be evaluated to determine how structural modifications have impacted their biological activity. This typically involves assessing their potency, selectivity, and efficacy in relevant in vitro assays.
Potency is a measure of the concentration of a drug required to produce a specific effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, off-target molecules.
Structural modifications to the this compound scaffold can lead to significant shifts in these parameters. For example, research on related structures has shown that altering the substituents on the phenyl ring can dramatically affect potency and selectivity. In one study of kinase inhibitors, replacing a methoxy group with other functionalities led to changes in IC₅₀ values against different kinases. nih.gov Similarly, studies on N,N-diphenylurea derivatives containing a 1-(3-methoxybenzyl)-1H-1,2,3-triazole moiety found that the nature of the linker between the triazole and urea (B33335) groups was critical for inhibitory potency against the enzyme IDO1. frontiersin.org
Table 2: Illustrative Potency (IC₅₀) Data for Structurally Related Analogs Against Various Targets
Note: Data is illustrative and derived from studies on structurally related scaffolds to demonstrate the principles of SAR.
In vitro efficacy refers to the ability of a compound to produce a desired therapeutic effect in a cell-based model, such as inducing cell death in cancer cells or inhibiting viral replication.
Derivatives of this compound are often profiled for their cytotoxic effects against various cancer cell lines. For example, studies on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share some structural similarities, demonstrated that the addition of a tertiary amine side chain improved cytotoxic effects against MCF-7 breast cancer cells. nih.gov The efficacy of such compounds is often compared to standard-of-care drugs like Tamoxifen. The goal is to identify derivatives that are highly effective against cancer cells while showing minimal toxicity to normal, healthy cells, thereby achieving a favorable therapeutic window.
Table 3: Example of In Vitro Cytotoxicity Profiling for Related Analogs
Note: Data is illustrative and derived from a study on structurally related scaffolds to demonstrate the principles of efficacy profiling.
Advanced Analytical Methodologies for N 3 Methoxybenzyl Propan 1 Amine
Chromatographic Separations of N-(3-Methoxybenzyl)propan-1-amine and its Impurities
Chromatographic techniques are indispensable for separating this compound from potential impurities that may arise during its synthesis. The synthesis of this compound, typically achieved through the reductive amination of 3-methoxybenzaldehyde (B106831) with propan-1-amine, can result in residual starting materials or by-products. Therefore, robust separation methods are required for its purification and quality assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reverse-phase HPLC method is typically effective for separating the relatively non-polar amine from more polar or less polar impurities. The aromatic ring in the molecule allows for sensitive detection using an ultraviolet (UV) detector.
Potential impurities in a sample of this compound could include the unreacted starting materials, 3-methoxybenzaldehyde and propan-1-amine, as well as the intermediate N-(3-methoxybenzylidene)propan-1-imine. A well-developed HPLC method can effectively separate these compounds.
A typical set of HPLC conditions for the purity assessment of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound would be well-retained and show a sharp peak, while potential impurities would elute at different retention times, allowing for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. The compound is sufficiently volatile for GC analysis. The gas chromatograph separates the compound from other volatile components in a mixture before it enters the mass spectrometer, which provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity.
For quantitative analysis, a calibration curve can be constructed using standards of known concentration. The high sensitivity and selectivity of GC-MS make it suitable for detecting trace amounts of the compound.
The table below outlines typical GC-MS parameters for the analysis of this compound.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
This method allows for the baseline separation of the target compound and provides a reproducible fragmentation pattern for its unambiguous identification.
Spectroscopic Characterization of this compound
Spectroscopic methods are essential for the definitive structural elucidation of this compound. Techniques such as NMR, IR, and Mass Spectrometry provide complementary information about the molecule's connectivity, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, the propyl chain methylene protons, the terminal methyl group, and the N-H proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, confirm the connectivity of the atoms.
The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms and their chemical environment (aliphatic, aromatic, attached to heteroatoms).
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | t | 1H | Ar-H (C5) |
| ~6.85 | d | 1H | Ar-H (C6) |
| ~6.80 | s | 1H | Ar-H (C2) |
| ~6.75 | d | 1H | Ar-H (C4) |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.75 | s | 2H | Ar-CH₂-N |
| ~2.60 | t | 2H | N-CH₂-CH₂ |
| ~1.55 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.40 | br s | 1H | N-H |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~159.8 | Ar-C (C3) |
| ~141.0 | Ar-C (C1) |
| ~129.5 | Ar-C (C5) |
| ~119.5 | Ar-C (C6) |
| ~113.0 | Ar-C (C2) |
| ~112.5 | Ar-C (C4) |
| ~55.2 | -OCH₃ |
| ~54.0 | Ar-CH₂-N |
| ~51.5 | N-CH₂-CH₂ |
| ~23.0 | -CH₂-CH₂-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the N-H bond of the secondary amine, the C-N bond, the C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds. Each of these functional groups absorbs infrared radiation at a characteristic frequency. orgchemboulder.comrockymountainlabs.com
The presence of a weak to medium absorption band in the region of 3300-3350 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amine. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration, aromatic C-O stretching, and various C-H bending and stretching vibrations provide further structural confirmation. libretexts.org
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350-3300 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic |
| 1600, 1490 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O Stretch | Aryl Ether |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₁₇NO), the molecular weight is 179.26 g/mol . The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z (mass-to-charge ratio) of 179.
The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.orgwikipedia.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized carbocation. The most favorable alpha-cleavage for this compound involves the loss of an ethyl radical (•CH₂CH₃) to form the highly stable 3-methoxybenzyliminium ion. This fragment is often the base peak in the spectrum. Another possible alpha-cleavage is the loss of the 3-methoxybenzyl radical to form a propylaminium fragment. libretexts.org
Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ (ethyl radical) |
| 121 | [C₈H₉O]⁺ | Benzylic cation from cleavage of C-N bond |
The fragment at m/z 150 is predicted to be the base peak due to the resonance stabilization afforded by the aromatic ring and the nitrogen atom.
Crystallographic Analysis of this compound and its Co-crystals
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal structure, such as unit cell parameters, space group, and specific intermolecular interactions, has not been reported in the scientific literature to date.
Similarly, there is no published research on the formation and crystallographic analysis of co-crystals involving this compound. The development of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering to modify the physicochemical properties of a compound. However, this approach has not yet been applied to or reported for this compound.
The lack of crystallographic data signifies that the precise three-dimensional arrangement of the molecules in the solid state remains undetermined. Such studies are crucial for understanding the supramolecular chemistry of the compound, including hydrogen bonding patterns and other non-covalent interactions that govern the crystal packing.
Should crystallographic studies be undertaken in the future, the resulting data would be presented in standardized tables. A typical data table for a single-crystal X-ray diffraction analysis would include the parameters outlined in Table 7.3.1.
Table 7.3.1. Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₇NO |
| Formula weight | 179.26 g/mol |
| Temperature | K |
| Wavelength | Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Å |
| b | Å |
| c | Å |
| α | ° |
| β | ° |
| γ | ° |
| Volume | ų |
| Z | |
| Density (calculated) | g/cm³ |
| Absorption coefficient | mm⁻¹ |
| F(000) | |
| Data collection and refinement | |
| Reflections collected | |
| Independent reflections | |
| Goodness-of-fit on F² | |
| Final R indices [I>2σ(I)] | R₁ = , wR₂ = |
In the context of co-crystal analysis, research findings would focus on the intermolecular interactions between this compound and the co-former molecule. This would involve a detailed description of hydrogen bonds, halogen bonds, π-π stacking, or other non-covalent interactions that stabilize the co-crystal structure. A data table summarizing these interactions would typically be included, as illustrated in the hypothetical Table 7.3.2.
Table 7.3.2. Hypothetical Hydrogen Bond Geometry in a Co-crystal of this compound.
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
|---|---|---|---|---|
| N₁—H₁A···O₂ |
D = donor atom, A = acceptor atom
At present, the scientific community awaits experimental studies to elucidate the crystal structure of this compound and explore its potential for co-crystal formation. Such research would provide fundamental insights into its solid-state properties and could pave the way for new applications in materials science and pharmaceutical development.
Computational and Theoretical Chemistry Applications for N 3 Methoxybenzyl Propan 1 Amine
Molecular Modeling and Simulation of N-(3-Methoxybenzyl)propan-1-amine
Molecular modeling and simulation enable the creation of dynamic, three-dimensional representations of this compound and its potential biological partners. These techniques are fundamental to visualizing and analyzing the specific intermolecular forces that govern its binding and to understanding the stability of the resulting molecular complexes.
Molecular docking is a computational technique that predicts the most favorable binding orientation of a ligand, such as this compound, within the active site of a target protein. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the mechanism of inhibition. nih.gov For benzylamine (B48309) derivatives, a common and well-studied target is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov Docking studies computationally place the ligand into the MAO active site, calculating a scoring function to estimate the binding affinity, often expressed as free energy of binding (ΔG). nih.gov These studies reveal crucial intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking with key amino acid residues in the enzyme's binding pocket. frontiersin.org For example, the methoxy (B1213986) group of the benzylamine scaffold can form specific interactions that contribute to binding selectivity and potency. tandfonline.com
Table 1: Illustrative Molecular Docking Data for this compound with Human Monoamine Oxidase B (hMAO-B)
| Parameter | Illustrative Value/Description |
| Protein Target | Human Monoamine Oxidase B (hMAO-B) |
| Docking Program | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Tyr435, Tyr398, Gln206, Ile199 |
| Observed Interactions | - Pi-Pi stacking with Tyr435 - Hydrogen bond with Gln206 - Hydrophobic interactions with the entrance cavity and substrate cavity residues |
Following molecular docking, molecular dynamics (MD) simulations are frequently employed to assess the stability and dynamic behavior of the predicted ligand-protein complex over time. tandfonline.comnih.gov An MD simulation tracks the movements and interactions of every atom in the system, providing a more realistic view of the binding event in a simulated physiological environment. nih.govnih.gov Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD suggests a persistent binding mode. mdpi.com Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid upon binding. mdpi.com These simulations can confirm the persistence of key interactions found in docking, such as hydrogen bonds and hydrophobic contacts, providing greater confidence in the predicted binding hypothesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. acs.org For analogs of this compound, QSAR studies can identify the specific physicochemical properties and structural features that govern their inhibitory potency against targets like MAO or acetylcholinesterase. nih.gov
The process involves creating a dataset of structurally related benzylamine analogs with their corresponding biological activities (e.g., IC₅₀ values). nih.gov Various molecular descriptors, which quantify different aspects of the molecule's structure—such as electronic (e.g., dipole moment), steric (e.g., van der Waals volume), and hydrophobic (e.g., LogP) properties—are then calculated. acs.orgnih.govnih.gov Statistical methods, like multiple linear regression (MLR), are used to build a model that predicts activity based on these descriptors. nih.govresearchgate.net Such models highlight which properties are critical for activity; for instance, studies on benzylamine derivatives have shown that hydrophobicity and electronic effects are often key determinants of their inhibitory action. nih.gov
Table 2: Example of Molecular Descriptors and Their Potential Influence in a QSAR Model for Benzylamine Analogs
| Descriptor Class | Example Descriptor | Typical Correlation with Activity |
| Hydrophobic | LogP (Partition Coefficient) | Positive (increased activity with higher lipophilicity) |
| Electronic | Hammett Constant (σ) | Positive (electron-withdrawing groups enhance activity) |
| Steric/Topological | Molar Refractivity (MR) | Optimal value (activity decreases if the group is too large or too small) |
| Quantum Chemical | Dipole Moment | Negative (lower dipole moment may be favorable) |
De Novo Design Approaches for this compound-Inspired Molecules
De novo design refers to computational methods that generate entirely new molecular structures with desired properties, often by assembling fragments or "growing" a molecule within the constraints of a target's binding site. wiley-vch.de A molecule like this compound can serve as an inspirational starting point or fragment in such a design process. frontiersin.org
Potential Applications of N 3 Methoxybenzyl Propan 1 Amine in Medicinal Chemistry
Investigation of N-(3-Methoxybenzyl)propan-1-amine as a Core Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of this compound contains several key features that define its potential as a core pharmacophore:
Aromatic Ring: The benzene (B151609) ring serves as a hydrophobic region capable of engaging in van der Waals, pi-pi stacking, or hydrophobic interactions within a protein binding pocket.
Methoxy (B1213986) Group: The ether linkage at the meta-position of the benzyl (B1604629) group introduces a hydrogen bond acceptor and can influence the molecule's electronic properties and conformation. The presence of a methoxy group can also enhance lipophilicity, which may affect pharmacokinetic properties. smolecule.com
Flexible Linker: The propyl chain provides a flexible spacer, allowing the amine and the aromatic ring to adopt various spatial orientations to optimize binding with a biological target.
Amine Group: The primary amine is a crucial feature, acting as a hydrogen bond donor and a basic center that can be protonated at physiological pH. This allows for the formation of strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor or enzyme active site.
The combination of these features—a hydrogen bond acceptor, a hydrophobic aromatic region, and a cationic/hydrogen bond-donating amine group, all connected by a flexible linker—constitutes a classic pharmacophore model for interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. smolecule.com The resemblance of this core structure to known bioactive molecules underscores its potential for modification into potent drug candidates. smolecule.com
Conceptualization of this compound as a Lead Compound
In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. This compound has been identified as a potential lead compound for the development of new pharmaceuticals. Its suitability stems from several factors inherent to its structure.
The molecule serves as a versatile building block in organic synthesis, allowing for the creation of derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. Its structural characteristics suggest it may interact with specific enzymes and receptors, making it a viable candidate for drug development programs targeting various diseases.
Exploration of this compound in Drug Discovery Programs
The utility of this compound as a lead structure is demonstrated by the synthesis and evaluation of its derivatives in various therapeutic contexts. By systematically modifying the core scaffold, researchers can explore the structure-activity relationship (SAR) to develop compounds with improved potency and selectivity for a specific biological target.
Preliminary research has investigated the therapeutic potential of this scaffold in several areas:
Oncology: The parent compound has shown selective toxicity towards non-small-cell lung cancer (NSCLC) cells, suggesting a potential avenue for developing targeted cancer therapies.
Metabolic Disorders: Studies suggest that the compound may modulate the activity of certain proteins involved in metabolic pathways, indicating relevance for treating metabolic conditions.
Infectious Diseases: Derivatives of the N-(3-methoxybenzyl)amine structure have been synthesized and evaluated for activity against infectious agents. For example, a related compound, N1-(3-methoxybenzyl)-N3,N3-dimethylpropane-1,3-diamine, was identified as a lead compound for the treatment of human African trypanosomiasis. nih.gov
The following table summarizes research findings on derivatives, illustrating how the this compound scaffold is utilized in drug discovery.
These examples highlight the versatility of the this compound scaffold, confirming its value as a foundational structure in the ongoing search for novel and effective therapeutic agents.
Future Research Directions for N 3 Methoxybenzyl Propan 1 Amine
Advanced Synthetic Methodologies for N-(3-Methoxybenzyl)propan-1-amine
The development of efficient and sustainable synthetic routes is paramount for facilitating comprehensive research and potential future applications of this compound. While traditional methods like reductive amination are effective, future research should focus on more advanced and atom-economical strategies.
Catalytic Approaches: Future synthetic research could explore novel catalytic systems that offer higher efficiency and selectivity. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which couples alcohols with amines using a single transition metal catalyst, represents an ideal atom-economic process where water is the sole byproduct. researchgate.net Investigating various earth-abundant metal catalysts, such as iron researchgate.net or nickel acs.org, for the direct coupling of 3-methoxybenzyl alcohol with propylamine (B44156) could yield a more sustainable synthesis. Similarly, gold(III)-catalyzed dehydrative N-benzylation of anilines in water has shown promise for related structures and could be adapted, offering a process that functions under mild conditions without the need for additives. thieme.de
Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.net Future studies should aim to develop a continuous flow process for the synthesis of this compound. This could involve the reaction of an appropriate benzyl (B1604629) precursor with propylamine in a packed-bed reactor containing an immobilized catalyst. nih.gov Such systems allow for the efficient synthesis of secondary amines and can be versatile enough to generate a library of derivatives for further study. nih.govvapourtec.com
A potential research direction could involve a multi-step continuous flow system, as outlined in the table below.
| Step | Description | Potential Advantage |
| 1 | In-situ generation of an aldehyde or imine from 3-methoxybenzyl alcohol. | Avoids isolation of potentially unstable intermediates. |
| 2 | Catalytic reductive amination with propylamine in a packed-bed reactor. | High conversion rates and catalyst reusability. |
| 3 | In-line purification module. | Delivers a high-purity product stream, simplifying downstream processing. |
This approach would not only streamline the synthesis but also enable rapid optimization of reaction conditions and facilitate the production of quantities needed for extensive biological evaluation. researchgate.net
Deeper Mechanistic Studies of this compound's Biological Interactions
Preliminary research into structurally related N-(3-methoxybenzyl) amides, specifically synthetic macamides, has identified the endocannabinoid system as a potential target. nih.govmdpi.com These studies suggest that the N-benzyl moiety is crucial for the inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for degrading the endocannabinoid anandamide (B1667382). mdpi.comnih.gov Future research must delve deeper into the precise molecular mechanisms governing these interactions.
Enzyme Kinetics and Inhibition Mode: In-depth kinetic studies are required to characterize the interaction between this compound derivatives and the FAAH enzyme. It is crucial to determine the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). Studies on related N-benzyl amides have shown time-dependent inhibition, suggesting a potentially irreversible mechanism. nih.govresearchgate.net Investigating whether this compound or its amide derivatives act as slow substrates for FAAH would also provide critical insight into their mechanism of action. nih.gov
Structural Biology and Computational Modeling: To fully understand the biological interactions, determining the high-resolution crystal structure of FAAH in complex with this compound or its active derivatives is a key objective. This would reveal the specific binding site and the key amino acid residues involved in the interaction. In silico studies, including molecular docking and molecular dynamics (MD) simulations, can complement experimental work. mdpi.com These computational approaches can predict binding affinities, elucidate the binding mode, and explain the non-competitive inhibition mechanism observed in similar compounds. nih.gov One hypothesis derived from in silico work on related macamides is a "plugging" effect, where the inhibitor blocks the membrane access channel to the enzyme's active site. mdpi.com Future computational studies could validate this hypothesis for this compound derivatives.
| Research Question | Proposed Methodology | Expected Outcome |
| What is the mode of FAAH inhibition? | Enzyme kinetic assays (e.g., Michaelis-Menten) | Determination of Ki and inhibition type (competitive, non-competitive, etc.). nih.gov |
| Is the inhibition reversible or irreversible? | Pre-incubation and washout experiments | Confirmation of covalent modification or tight-binding interaction. researchgate.net |
| What is the precise binding site and orientation? | X-ray crystallography of the enzyme-inhibitor complex | High-resolution 3D structure of the interaction. |
| What are the key molecular interactions? | Molecular dynamics simulations and free-energy calculations | Identification of critical hydrogen bonds, hydrophobic interactions, and conformational changes. nih.gov |
Exploration of Novel Therapeutic Areas for this compound and its Derivatives
The potential of this compound derivatives to modulate the endocannabinoid system by inhibiting FAAH opens up numerous avenues for therapeutic exploration. nih.gov FAAH inhibition is a validated strategy for raising endogenous anandamide levels, which can produce analgesic, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. researchgate.net
Neurological and Psychiatric Disorders: Building on the demonstrated anticonvulsant effects of N-(3-methoxybenzyl) amides in preclinical models of epilepsy, future research should investigate the efficacy of this compound and its derivatives in other neurological conditions. nih.govmdpi.com These include:
Neuropathic Pain: FAAH inhibitors have shown significant promise in models of chronic pain.
Anxiety and Depression: The endocannabinoid system is heavily implicated in mood regulation. researchgate.net
Neurodegenerative Diseases: Given the neuroprotective activity of related macamides, exploring potential applications in conditions like Parkinson's or Alzheimer's disease is a logical next step.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is essential. By synthesizing a library of derivatives with modifications to the benzyl ring (e.g., altering the position or nature of the methoxy (B1213986) group) and the alkyl chain, researchers can establish a clear structure-activity relationship (SAR). This will identify the key molecular features required for potent and selective FAAH inhibition and will guide the design of optimized therapeutic candidates.
| Potential Therapeutic Area | Rationale |
| Epilepsy | Preclinical evidence of anticonvulsant effects with related N-(3-methoxybenzyl) amides. nih.gov |
| Chronic Pain | FAAH inhibition is a known mechanism for analgesia. researchgate.net |
| Anxiety Disorders | Modulation of the endocannabinoid system can produce anxiolytic effects. researchgate.net |
| Inflammatory Conditions | The endocannabinoid system plays a role in modulating inflammatory responses. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research into this compound and its derivatives. These computational tools can process vast datasets to identify patterns and make predictions, thereby streamlining the drug discovery and development process. researchgate.net
Predictive Modeling and Virtual Screening: ML algorithms can be trained on existing bioactivity data to build predictive models. nih.gov These models can then be used to forecast the biological activity of novel, untested derivatives of this compound based solely on their chemical structure. stanford.edu This allows for the rapid in silico screening of large virtual libraries, prioritizing the synthesis and experimental testing of compounds with the highest probability of success. tandfonline.com AI-based models can also predict crucial pharmacokinetic properties and potential toxicity, helping to identify promising candidates early in the discovery pipeline. frontiersin.org
De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules. By learning the underlying principles of molecular structure and biological activity from known FAAH inhibitors, these models can generate entirely new chemical entities based on the this compound scaffold that are optimized for high potency and selectivity. This approach moves beyond simple library screening to the intelligent creation of bespoke drug candidates.
Mechanism and Target Identification: AI tools can analyze complex biological data to identify potential molecular targets and elucidate mechanisms of action. harvard.edu For instance, if derivatives of this compound show activity in cell-based assays, AI can analyze transcriptomic or proteomic data to generate hypotheses about the underlying pathways being modulated, potentially uncovering targets beyond FAAH.
| AI/ML Application | Description | Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. computabio.com | Predicts the potency of new derivatives before synthesis, saving time and resources. tandfonline.com |
| Virtual High-Throughput Screening | Rapidly screens large virtual compound libraries against a biological target (e.g., FAAH). | Identifies novel hit compounds from vast chemical spaces. frontiersin.org |
| Generative Models | AI algorithms that design novel molecules with desired properties. | Creates optimized drug candidates with improved efficacy and safety profiles. |
| ADMET Prediction | Models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Enables early-stage deselection of compounds likely to fail in later development stages. frontiersin.org |
By embracing these advanced computational strategies, the exploration of this compound can be conducted with greater speed, precision, and insight, accelerating the journey from fundamental research to potential therapeutic innovation.
Q & A
Basic Question
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Spill management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .
- Emergency procedures : Immediate rinsing with water for skin contact and medical consultation for ingestion .
How can researchers optimize chromatographic purification for polar this compound analogs?
Advanced Question
Polar analogs require tailored stationary phases:
- Reverse-phase HPLC : C18 columns with gradients of acetonitrile/water (0.1% TFA) resolve charged species.
- Ion-exchange chromatography : Captures protonated amines at pH < pKa .
- Preparative TLC : Silica gel GF254 with ethyl acetate/hexane (3:7) isolates milligram-scale products .
What computational tools predict the metabolic fate of this compound analogs?
Advanced Question
- ADMET predictors : Software like Schrödinger’s QikProp estimates bioavailability and CYP450 interactions.
- Density Functional Theory (DFT) : Models demethylation energetics at the methoxy group .
- Molecular dynamics : Simulates blood-brain barrier penetration using logP and PSA values .
How do isotopic labeling strategies enhance mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
